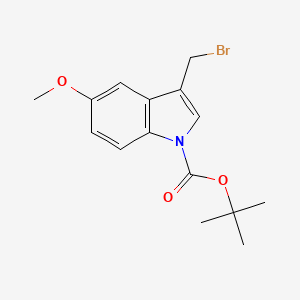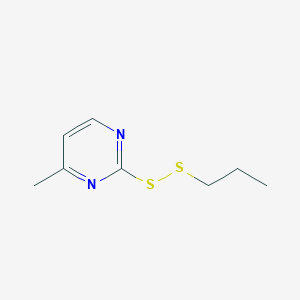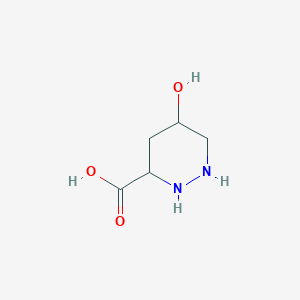
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one is a chiral compound belonging to the class of dihydropyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with amines, followed by cyclization. For instance, the reaction of isopropylamine with 3-methyl-2-oxopropanal under acidic conditions can yield the desired dihydropyrazinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinones.
Reduction: Reduction reactions can yield dihydropyrazines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Pyrazinones
Reduction: Dihydropyrazines
Substitution: Various substituted pyrazinones depending on the reagents used.
Scientific Research Applications
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Similar in structure but differs in the ring system.
Pyrazole: Shares the pyrazine ring but lacks the dihydro and isopropyl groups.
Thiazole: Contains a sulfur atom in the ring, offering different chemical properties.
Uniqueness
(S)-6-Isopropyl-3-methyl-3,4-dihydropyrazin-2(1H)-one is unique due to its specific chiral center and the presence of both isopropyl and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2S)-2-methyl-5-propan-2-yl-2,4-dihydro-1H-pyrazin-3-one |
InChI |
InChI=1S/C8H14N2O/c1-5(2)7-4-9-6(3)8(11)10-7/h4-6,9H,1-3H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
DKPWKXIGLAHVSN-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1C(=O)NC(=CN1)C(C)C |
Canonical SMILES |
CC1C(=O)NC(=CN1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)

![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)

![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13099333.png)

![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)



